7-Methyl-1,2,4-benzotriazin-3-amine
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Overview
Description
7-Methylbenzo[e][1,2,4]triazin-3-amine: is a heterocyclic compound with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenzo[e][1,2,4]triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst such as phosphorus oxychloride . The reaction is carried out at elevated temperatures, usually around 150-200°C , to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 7-Methylbenzo[e][1,2,4]triazin-3-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
7-Methylbenzo[e][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine .
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
7-Methylbenzo[e][1,2,4]triazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Methylbenzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine: Similar structure with a bromine substituent.
7-Methylbenzo[e][1,2,4]triazin-3-amine: Similar structure with different substituents at various positions.
Uniqueness
7-Methylbenzo[e][1,2,4]triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 7-position and the amino group at the 3-position allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
27238-39-7 |
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Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
7-methyl-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C8H8N4/c1-5-2-3-6-7(4-5)11-12-8(9)10-6/h2-4H,1H3,(H2,9,10,12) |
InChI Key |
HZTIYQFBWQXWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=N2)N |
Origin of Product |
United States |
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